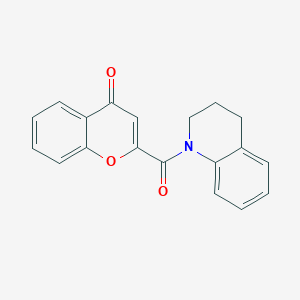
2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydroquinoline is a basic nitrogen-containing heterocyclic compound . It’s a prominent organic skeleton in medicinal chemistry due to its pharmacological properties . Chromen-4-one, also known as coumarin, is a fragrant organic compound in the benzopyrone chemical class, which acts as a precursor for several anticoagulant drugs .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives often involves the Povarov reaction, a type of multi-component reaction . The synthesis of chromen-4-one derivatives typically involves the Perkin reaction .Molecular Structure Analysis
The molecular structure of “2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one” would be characterized by the fusion of a 1,2,3,4-tetrahydroquinoline moiety and a chromen-4-one moiety .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the carbonyl group, which is a common site for nucleophilic attack, and the nitrogen atom in the tetrahydroquinoline ring, which can act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carbonyl group could increase its polarity, and the aromatic rings could contribute to its stability and rigidity .Aplicaciones Científicas De Investigación
Green and Efficient Synthetic Routes
An efficient route for the synthesis of chromen-5-ones and pyrano[3,2-c]chromen-5-ones via a one-pot three-component domino coupling has been developed, highlighting the protocol's high atom-economy, good yields, and the efficiency of producing multiple new bonds in a single operation (Singh et al., 2012). Additionally, a green, catalyst-free, and solvent-free method for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones showcases the advantages of microwave irradiation and high atom-efficiency in synthetic processes (Kumar et al., 2015).
Novel Synthetic Strategies
Research into the synthesis of 4H-chromene-2-carboxylic acid ester derivatives for structural-activity relationship studies of antitumor antibiotics demonstrates the utility of these compounds in medicinal chemistry (Li et al., 2013). A silver-catalyzed radical cascade cyclization method for producing a variety of 1,5-/1,3-dicarbonyl heterocycles, including chromenopyridines and chroman-4-ones, underscores the method's step-economical strategy (Hu et al., 2018).
Advanced Materials and Catalysis
The development of polymer grafted layered double hydroxides as a highly efficient and reusable solid catalyst for the synthesis of chromene incorporated dihydroquinoline derivatives highlights the potential of these materials in green chemistry (Reddy et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,4-dihydro-2H-quinoline-1-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-16-12-18(23-17-10-4-2-8-14(16)17)19(22)20-11-5-7-13-6-1-3-9-15(13)20/h1-4,6,8-10,12H,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJRSNVHGFAAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

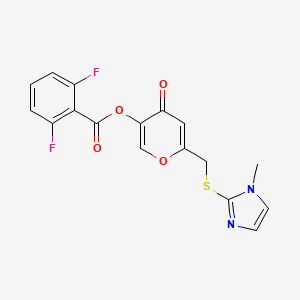


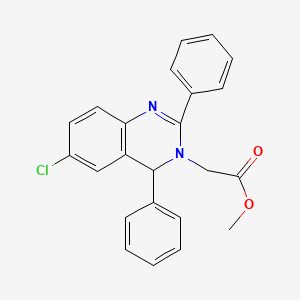
![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2435999.png)
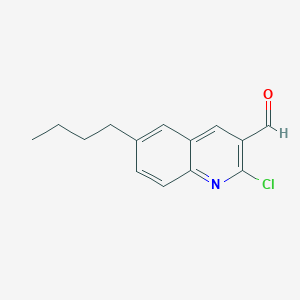
![N-(3-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2436001.png)
![2-(2-Chloropropanoyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2436002.png)
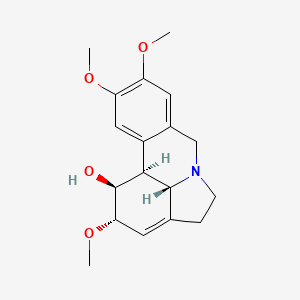

![N-cyano-N-[(3-fluorophenyl)methyl]aniline](/img/structure/B2436007.png)
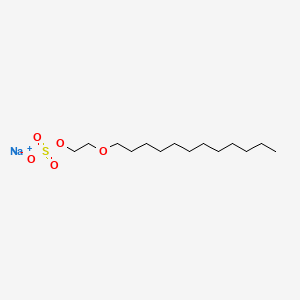

![2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride](/img/structure/B2436014.png)